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Compound of Interest

Compound Name: 5-Chloro-2-ethoxyphenol

CAS No.: 57428-47-4

Cat. No.: B3024679

Get Quote

Executive Summary
5-Chloro-2-ethoxyphenol (CAS: 55489-15-1) is a critical intermediate in the synthesis of

pharmaceutical compounds and agrochemicals. Its structural integrity is defined by three

distinct functionalities: a phenolic hydroxyl group, an ethoxy ether linkage, and a chlorine

substituent on a 1,2,4-trisubstituted benzene ring.

This guide provides a rigorous spectroscopic analysis of 5-Chloro-2-ethoxyphenol, comparing

its Infrared (IR) absorption profile against key structural analogs (e.g., 4-Chloro-2-ethoxyphenol

and 5-Chloro-2-methoxyphenol). The goal is to empower researchers to definitively validate

molecular identity and assess purity during drug development workflows.

Experimental Methodology
To ensure reproducibility and high signal-to-noise ratios, the following protocol is recommended

for acquiring the FTIR data.
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Method Suitability Protocol Highlights

ATR (Attenuated Total

Reflectance)
Primary (Rapid)

Use Diamond/ZnSe crystal.

Solid sample is pressed

directly. Requires minimal

prep; ideal for routine ID.

KBr Pellet Secondary (High Res)

Mix 1-2 mg sample with 200

mg dry KBr. Press at 10 tons.

Essential for resolving subtle

fingerprint region splitting.

Solution Cell Tertiary (H-Bonding)

Dissolve in CCl₄ to observe

"free" vs. "H-bonded" OH

stretching (useful for

intramolecular bonding

studies).

Data Acquisition Parameters
Spectral Range: 4000 – 400 cm⁻¹[1][2]

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for fingerprinting)

Scans: 32 (ATR) to 64 (Transmission)

Apodization: Boxcar or Happ-Genzel

Structural Analysis & Band Assignments
The FTIR spectrum of 5-Chloro-2-ethoxyphenol is dominated by the interplay between the

electron-donating ethoxy/hydroxyl groups and the electron-withdrawing chlorine.

High-Frequency Region (4000 – 2800 cm⁻¹)
O-H Stretching (3550 – 3200 cm⁻¹):

Observation: Broad, strong band centered ~3400 cm⁻¹.
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Mechanistic Insight: The position is heavily influenced by hydrogen bonding. In the solid

state (ATR/KBr), intermolecular H-bonding broadens this peak. In dilute solution, a sharp

"free" OH band appears ~3600 cm⁻¹.

Aromatic C-H Stretching (3100 – 3000 cm⁻¹):

Observation: Weak, sharp shoulders.

Assignment:

of the benzene ring.

Aliphatic C-H Stretching (2980 – 2850 cm⁻¹):

Observation: Distinct cluster of peaks.[3]

Assignment: The ethoxy group (-OCH₂CH₃) introduces characteristic methyl (

~2980 cm⁻¹) and methylene (

~2870 cm⁻¹) stretches. This is a key differentiator from non-alkylated chlorophenols.

Fingerprint Region (1600 – 600 cm⁻¹)
Aromatic Ring Breathing (1600, 1580, 1480 cm⁻¹):

Observation: Sharp, variable intensity bands.

Assignment:

skeletal vibrations. The 1,2,4-substitution pattern often splits the band near 1600 cm⁻¹.

Ether C-O-C Stretching (1275 – 1000 cm⁻¹):

Observation: Two strong bands.[3]

Assignment:

Ar-O-C (Asymmetric): ~1250–1270 cm⁻¹. Strong intensity due to conjugation with the

ring.
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C-O-C (Symmetric/Aliphatic): ~1040–1150 cm⁻¹. Characteristic of the ethyl ether

linkage.

C-Cl Stretching (800 – 600 cm⁻¹):

Observation: Moderate to strong band, often around 650–750 cm⁻¹.

Assignment: The heavy chlorine atom creates a low-frequency stretch. The exact position

depends on the rotational isomerism relative to the ring plane.

Out-of-Plane (OOP) Bending (900 – 700 cm⁻¹):

Observation: Critical for isomer differentiation.

Assignment: 1,2,4-trisubstituted benzenes typically show two strong bands:

Isolated H: ~860–900 cm⁻¹ (H at position 3, between OEt and Cl).

Adjacent 2H: ~800–860 cm⁻¹ (H at positions 4 and 6).

Comparative Performance: Distinguishing
Alternatives
In drug development, verifying the specific regioisomer is vital. The table below contrasts 5-
Chloro-2-ethoxyphenol with its most common "imposter" (4-Chloro isomer) and "homolog"

(Methoxy analog).

Table 1: Spectral Differentiation Matrix
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Feature
5-Chloro-2-

ethoxyphenol

(Target)

4-Chloro-2-

ethoxyphenol

(Isomer)

5-Chloro-2-

methoxyphenol

(Homolog)

Substitution Pattern
1,2,4-trisubstituted (Cl

at 5)

1,2,4-trisubstituted (Cl

at 4)

1,2,4-trisubstituted (Cl

at 5)

Aliphatic C-H
Methyl & Methylene

(Ethyl group)

Methyl & Methylene

(Ethyl group)

Methyl Only (Methoxy

group)

OOP Bending (Ar-H)

Distinct bands for

isolated H (pos 3) and

adjacent H (pos 6).

Different pattern due

to H positions at 3,5

(isolated) and 6.

Similar to target, but

shifted slightly by

mass of OMe vs OEt.

Ether Stretch
~1260 cm⁻¹ (Ar-O) &

~1050 cm⁻¹ (Aliph)

Similar, but Ar-O band

shifts due to para-Cl

electronic effect.

~1260 cm⁻¹ & ~1030

cm⁻¹ (C-O-C

symmetric shifts).

Differentiation Key

OOP Region (800-900

cm⁻¹) confirms Cl

position relative to

OEt.

Fingerprint Region

shifts due to symmetry

changes.

C-H Region (2800-

3000 cm⁻¹): Methoxy

lacks methylene

peaks.

Visualization of Analytical Workflow
Diagram 1: Structural Assignment Logic
This flow illustrates the decision-making process for assigning the spectrum to 5-Chloro-2-
ethoxyphenol.
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Unknown Spectrum Analysis
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Caption: Logical decision tree for validating 5-Chloro-2-ethoxyphenol using FTIR spectral

zones.

Diagram 2: Molecular Vibration Map
Visualizing the specific bonds responsible for key absorption bands.

Spectral Interactions
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(3400 cm⁻¹)

Benzene Ring
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Attached at C1
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Ethoxy Ether C-O
(1260, 1050 cm⁻¹) Attached at C2

Ethyl C-H
(2980-2870 cm⁻¹)Ethyl Group

C-Cl Stretch
(700-600 cm⁻¹)

Attached at C5

Cl Inductive Effect
(Shifts Ring/Ether Modes)

Click to download full resolution via product page

Caption: Mapping of functional groups to their characteristic FTIR vibrational frequencies.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b3024679?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024679?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

